molecular formula C20H26N8O14 B14418794 Octane-1,8-diamine;2,4,6-trinitrophenol CAS No. 80056-68-4

Octane-1,8-diamine;2,4,6-trinitrophenol

Cat. No.: B14418794
CAS No.: 80056-68-4
M. Wt: 602.5 g/mol
InChI Key: HSHOLBBFZYIIFE-UHFFFAOYSA-N
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Description

Octane-1,8-diamine (CAS 373-44-4) is an aliphatic diamine with an eight-carbon chain and terminal amine groups. It is used in polymer synthesis, particularly as a crosslinking agent or precursor for polyamides and epoxy resins . Its synthesis routes include catalytic hydrogenation of 1,6-dicyanohexane or reduction of 1,8-octanediol, achieving ~80% yields .

2,4,6-Trinitrophenol (TNP; CAS 88-89-1), commonly known as picric acid, is a nitroaromatic compound with explosive properties. It is a bright yellow crystalline solid when dry and is used historically in explosives, match manufacturing, and metal etching . It forms highly shock-sensitive metal picrates (e.g., with Cu, Fe, Zn) and reacts violently with oxidizing/reducing agents, ammonia, and concrete .

Properties

CAS No.

80056-68-4

Molecular Formula

C20H26N8O14

Molecular Weight

602.5 g/mol

IUPAC Name

octane-1,8-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/C8H20N2.2C6H3N3O7/c9-7-5-3-1-2-4-6-8-10;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H2;2*1-2,10H

InChI Key

HSHOLBBFZYIIFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCCN)CCCN

Origin of Product

United States

Preparation Methods

Overview

Octane-1,8-diamine (C₈H₂₀N₂) is a linear aliphatic diamine used in polymer synthesis and agrochemical intermediates. Its preparation typically involves multi-step reactions starting from sebacic acid or 1,8-octanediol.

Sebacic Acid-Urea Condensation Method

The most well-documented synthesis route is described in the patent CN102276477A. This method proceeds via three stages:

  • Synthesis of Decanediamide :

    • Reactants : Sebacic acid (0.3 mol) and urea (0.7 mol).
    • Conditions : Heated to 160°C for 3 hours, then 190–200°C for 15 minutes.
    • Yield : 83% after recrystallization.
  • Formation of 1,8-Aminosuberic Acid Ester :

    • Reactants : Decanediamide (0.025 mol) reacts with sodium methoxide (0.13 mol) in anhydrous methanol, catalyzed by bromine.
    • Conditions : 60–70°C for 5–10 minutes.
    • Yield : 89%.
  • Hydrolysis to Octane-1,8-Diamine :

    • Reactants : 1,8-Aminosuberic acid ester (0.023 mol) in 95% ethanol with NaOH.
    • Conditions : Reflux at 95–100°C under nitrogen for 24 hours.
    • Yield : 83% after purification.

Table 1: Key Reaction Parameters for Octane-1,8-Diamine Synthesis

Step Reactants Catalyst/Solvent Temperature (°C) Yield (%)
Decanediamide Formation Sebacic acid, urea None 160–200 83
Esterification Decanediamide, NaOMe Bromine 60–70 89
Hydrolysis Ester, NaOH Ethanol 95–100 83

Alternative Routes

Other methods include the reduction of 1,8-dinitrooctane or amination of 1,8-octanediol, though these are less commonly reported.

Synthesis of 2,4,6-Trinitrophenol (Picric Acid)

Conventional Nitration of Phenol

Picric acid (C₆H₃N₃O₇) is traditionally synthesized via stepwise nitration of phenol:

  • Mononitration :

    • Phenol reacts with concentrated HNO₃ (68%) at 45–50°C to form o-nitrophenol and p-nitrophenol.
  • Dinitration :

    • Further nitration with fuming HNO₃ at 100°C yields 2,4-dinitrophenol.
  • Trinitration :

    • Reaction with concentrated H₂SO₄ and HNO₃ at 120°C produces 2,4,6-trinitrophenol.

Key Challenges :

  • Exothermic reactions require precise temperature control.
  • Sulfuric acid acts as a dehydrating agent to enhance nitration efficiency.

Aspirin-Derived Synthesis

An alternative method described in experimental protocols involves aspirin (acetylsalicylic acid) as a precursor:

  • Aspirin Hydrolysis :

    • Dissolve aspirin in boiling water, filter, and recrystallize to obtain salicylic acid.
  • Nitration :

    • React salicylic acid with NaNO₃ in H₂SO₄ at 0–5°C.
    • Critical Step : Gradual addition of ice water to control exothermicity.
  • Purification :

    • Boil crude product with activated charcoal, filter, and recrystallize from ethanol.
    • Yield : ~60–70% (estimated from transcript data).

Table 2: Comparative Analysis of Picric Acid Synthesis Routes

Method Starting Material Nitrating Agent Temperature Range (°C) Yield (%)
Phenol Nitration Phenol HNO₃/H₂SO₄ 45–120 70–80
Aspirin Derivatization Aspirin NaNO₃/H₂SO₄ 0–100 60–70

Chemical Reactions Analysis

Types of Reactions

Octane-1,8-diamine can undergo various chemical reactions, including:

2,4,6-Trinitrophenol undergoes reactions such as:

Common Reagents and Conditions

Common reagents for the reactions involving octane-1,8-diamine include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . For 2,4,6-trinitrophenol, common reagents include reducing agents like tin and hydrochloric acid for reduction, and nitrating mixtures for further nitration .

Major Products Formed

The major products formed from the reactions of octane-1,8-diamine include primary amines, amides, and nitriles . For 2,4,6-trinitrophenol, major products include aminophenols and more highly nitrated phenols .

Mechanism of Action

The mechanism of action of octane-1,8-diamine involves its ability to act as a Bronsted base, accepting protons from donor molecules . This property makes it useful in various chemical reactions where proton transfer is involved.

2,4,6-Trinitrophenol exerts its effects by uncoupling oxidative phosphorylation, disrupting the production of ATP in cells . This mechanism is utilized in biochemical studies to understand oxidative processes and energy metabolism.

Comparison with Similar Compounds

Key Findings :

  • Longer-chain diamines (e.g., C10) exhibit higher melting points and lower solubility in polar solvents compared to shorter chains (C6).
  • Octane-1,8-diamine’s intermediate chain length balances flexibility and rigidity, making it suitable for elastomers and coatings .

Comparison of 2,4,6-Trinitrophenol with Other Nitroaromatic Compounds

TNP is distinguished from other nitroaromatics by its acidity, sensitivity, and reactivity (Table 2).

Compound Sensitivity Detonation Velocity (m/s) Key Hazards
2,4,6-Trinitrophenol High (dry form) 7,350 Forms explosive metal salts; severe skin irritant
2,4,6-Trinitrotoluene (TNT) Moderate 6,900 Stable; widely used in military explosives
1,3,5-Trinitroperhydro-1,3,5-triazine (RDX) High 8,750 High brisance; used in plastic explosives

Key Findings :

  • TNP’s acidity (pKa ~0.3) enables salt formation with amines (e.g., Octane-1,8-diamine), unlike TNT or RDX .
  • TNP’s detection in environmental samples is achieved via fluorescence quenching using nitrogen-doped carbon dots (limit of detection: 0.18 μM) .
  • Dry TNP requires isolation distances of 800 meters (spills) and 1,600 meters (fires) due to explosion risks .

Q & A

Q. What are the critical safety protocols for handling 2,4,6-trinitrophenol (TNP) in laboratory settings?

TNP must be stored in a wet or dissolved state to prevent detonation, as dry crystals are highly sensitive to heat, shock, friction, or static electricity . Avoid contact with metals (e.g., copper, iron) to prevent formation of shock-sensitive metal picrates . Use non-sparking tools, explosion-proof equipment, and maintain a 100-meter isolation distance during spills . Personal protective equipment (PPE) is mandatory to mitigate skin irritation, systemic toxicity, and chronic exposure risks .

Q. How is TNP synthesized, and what are the key purification steps?

TNP is synthesized via nitration of phenol derivatives. Phenol is first sulfonated to form phenolsulfonic acid, followed by nitration of the sulfonic acid groups. The product is cooled to promote crystallization, vacuum-filtered, and washed repeatedly. Final purification involves maintaining the product under excess distilled water to prevent desiccation .

Q. What analytical techniques are recommended for quantifying TNP in aqueous samples?

Fluorescence spectroscopy using boron-doped carbon dots (BCDs) or iridium(III) complexes provides high sensitivity (detection limits ≤10 nM) via quenching mechanisms . High-performance liquid chromatography (HPLC) with UV detection is also effective for separating TNP from nitroaromatic interferents .

Q. What are the primary health risks associated with TNP exposure?

Acute exposure causes skin burns, eye damage, and respiratory irritation . Chronic exposure may lead to anemia, liver/kidney damage, and yellowing of skin/hair . While carcinogenicity remains untested in animals, its metabolites (e.g., picramic acids) are linked to mutagenicity and chronic diseases .

Advanced Research Questions

Q. What mechanisms underlie the selective detection of TNP using luminescent metal-organic frameworks (MOFs)?

Amine-functionalized MOFs exploit electrostatic interactions and hydrogen bonding between TNP’s nitro groups and the MOF’s free amine sites. This selective binding quenches luminescence via electron/energy transfer, achieving detection limits of ~50 ppb in aqueous media .

Q. How do molecular interactions between TNP and fluorescent probes influence detection sensitivity?

Aggregation-induced emission enhancement (AIEE)-active iridium(III) complexes detect TNP via O–H···O hydrogen bonding between TNP’s hydroxyl group and the probe’s ancillary ligand. This interaction enhances selectivity over other nitroaromatics, with quenching constants (Ksv) exceeding 10^5 M⁻¹ .

Q. What strategies mitigate TNP’s environmental persistence in aquatic systems?

Hydrotalcite clays functionalized with interlayer anions (e.g., CO₃²⁻) adsorb TNP via ion exchange and π-π interactions, achieving >90% removal efficiency . Bioremediation using Rhodococcus erythropolis degrades TNP via hydride-Meisenheimer complex formation, reducing toxicity .

Q. How do conflicting data on TNP’s carcinogenicity impact risk assessment?

Current evidence lacks carcinogenicity testing in animal models, creating uncertainty in long-term risk evaluation . Researchers must prioritize in vitro mutagenicity assays (e.g., Ames test) and epidemiological studies to resolve this gap .

Q. Why do TNP-metal picrate complexes pose unique explosion risks?

TNP reacts with metals (e.g., lead, mercury) to form metal picrates, which are highly sensitive to shock and vibration. Even minor mechanical disturbances can trigger detonation due to their low activation energy .

Q. How does the choice of interlayer anions in hydrotalcite sorbents affect TNP adsorption efficiency?

Hydrotalcites with CO₃²⁻ interlayers exhibit higher TNP adsorption capacity (∼120 mg/g) compared to NO₃⁻ or SO₄²⁻ variants due to stronger electrostatic interactions and basal spacing adjustments .

Data Limitations and Future Directions

  • Octane-1,8-diamine : No synthesis, toxicity, or application data were found in the provided evidence.
  • TNP Carcinogenicity : Further in vivo studies are needed to clarify carcinogenic potential .
  • Detection Limits : Advanced probes (e.g., MOFs, BCDs) require validation in real-world matrices like soil and biological fluids .

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